

JNJ-61803534: A Comparative Analysis of Cross-reactivity with Nuclear Receptors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: JNJ-61803534

Cat. No.: B10854626

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

JNJ-61803534 is a potent and selective inverse agonist of the Retinoid-related orphan receptor gamma t (ROR γ t), a key transcription factor in the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines such as IL-17A.^{[1][2][3]} Given the therapeutic potential of targeting ROR γ t for autoimmune and inflammatory diseases, understanding the selectivity profile of inhibitors like **JNJ-61803534** is paramount.^[4] This guide provides a comparative analysis of the cross-reactivity of **JNJ-61803534** with other nuclear receptors, supported by available experimental data.

Selectivity Profile of JNJ-61803534

JNJ-61803534 demonstrates high selectivity for ROR γ t over other nuclear receptors, including the closely related family members ROR α and ROR β .^{[1][5]} This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of the compound.

Quantitative Comparison of Inhibitory Activity

The inhibitory activity of **JNJ-61803534** against ROR γ t, ROR α , and ROR β was determined using a 1-hybrid reporter assay. The half-maximal inhibitory concentration (IC₅₀) values from these assays are summarized in the table below.

Nuclear Receptor	IC50 (nM)	Fold Selectivity vs. RORyt
RORyt	9.6 ± 6	-
RORα	>2000	>208
RORβ	>2000	>208

Data Interpretation: The data clearly indicates that **JNJ-61803534** is significantly more potent against RORyt compared to RORα and RORβ, with a selectivity of over 200-fold.[5] In a broader screening, **JNJ-61803534** was tested against a panel of 18 other human nuclear receptors and was found to be highly selective for RORyt.[1]

Experimental Methodologies

The selectivity of **JNJ-61803534** was primarily assessed using a cell-based 1-hybrid reporter assay.

1-Hybrid Reporter Assay for Nuclear Receptor Activity

Objective: To determine the functional inhibition of RORyt, RORα, and RORβ by **JNJ-61803534** in a cellular context.

Cell Line: Human Embryonic Kidney 293 (HEK-293) T cells.[1]

Protocol:

- **Transfection:** HEK-293 T cells were transfected with expression vectors encoding the ligand-binding domain of either RORyt, RORα, or RORβ fused to the GAL4 DNA-binding domain. A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS) was also co-transfected.
- **Compound Treatment:** Following transfection, the cells were incubated with **JNJ-61803534** at various concentrations. A vehicle control (e.g., DMSO) was used as a negative control.
- **Incubation:** The cells were incubated with the compound overnight to allow for receptor modulation and reporter gene expression.[1]

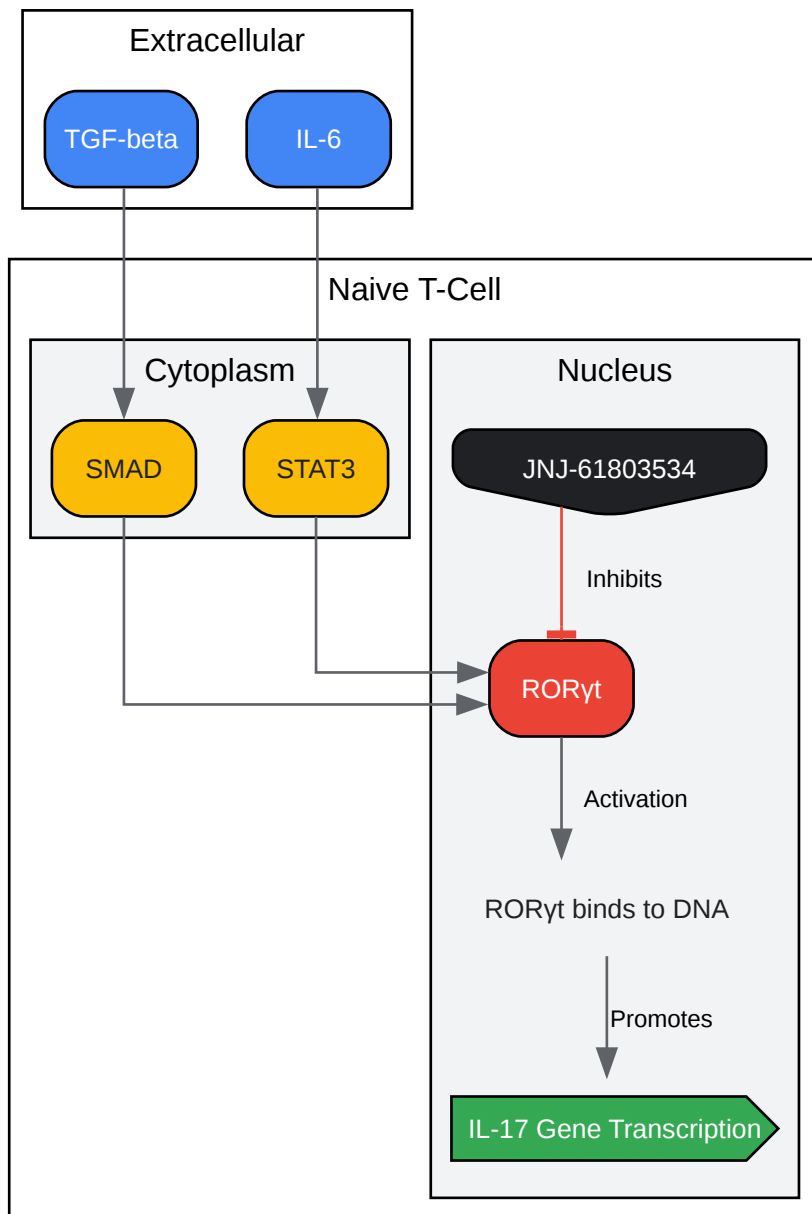
- **Luciferase Assay:** After the incubation period, the cells were lysed, and the luciferase activity was measured using a luminometer.
- **Data Analysis:** The luciferase signals were normalized to the vehicle control. The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Signaling Pathway and Experimental Workflow

RORyt Signaling Pathway

The following diagram illustrates the central role of RORyt in Th17 cell differentiation and the subsequent production of inflammatory cytokines. **JNJ-61803534** acts as an inverse agonist, inhibiting the transcriptional activity of RORyt.

RORyt Signaling Pathway in Th17 Cells



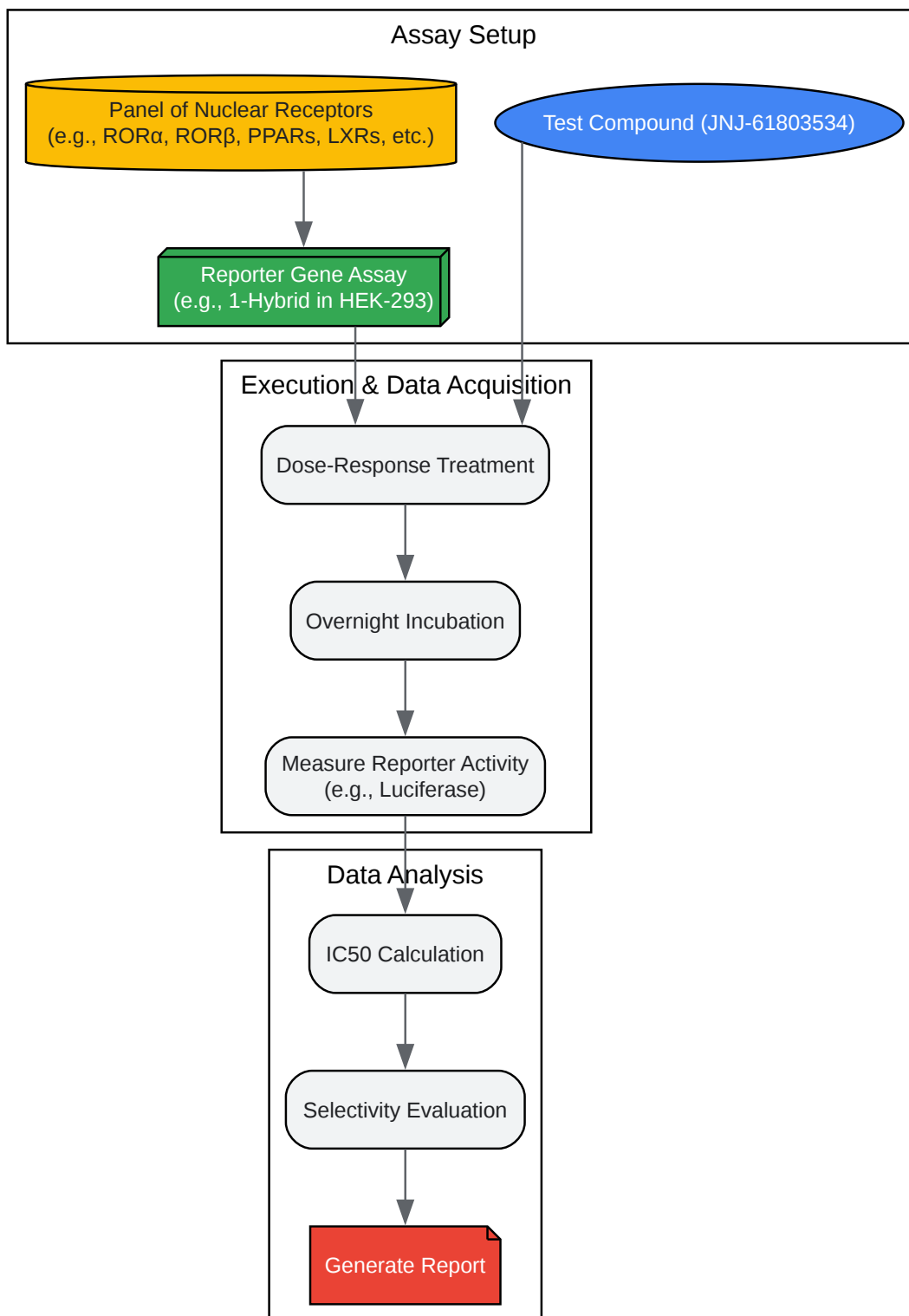
[Click to download full resolution via product page](#)

Caption: RORyt signaling in Th17 differentiation and its inhibition by **JNJ-61803534**.

Experimental Workflow for Cross-reactivity Screening

The diagram below outlines a general workflow for assessing the cross-reactivity of a compound against a panel of nuclear receptors.

Nuclear Receptor Cross-Reactivity Screening Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for nuclear receptor cross-reactivity screening.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Preclinical and clinical characterization of the ROR γ t inhibitor JNJ-61803534 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of ROR γ t suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
- 5. Preclinical and clinical characterization of the ROR γ t inhibitor JNJ-61803534 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [JNJ-61803534: A Comparative Analysis of Cross-reactivity with Nuclear Receptors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10854626#cross-reactivity-of-jnj-61803534-with-other-nuclear-receptors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com